molecular formula C13H20O3S B1330099 Hexyl 4-methylbenzenesulfonate CAS No. 3839-35-8

Hexyl 4-methylbenzenesulfonate

Cat. No. B1330099
CAS RN: 3839-35-8
M. Wt: 256.36 g/mol
InChI Key: IVQOVYWBHRSGJI-UHFFFAOYSA-N
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Description

Hexyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H20O3S . It is used in scientific research .


Molecular Structure Analysis

The molecular structure of Hexyl 4-methylbenzenesulfonate consists of a hexyl chain attached to a 4-methylbenzenesulfonate group . The exact 3D conformer is not provided in the search results.


Physical And Chemical Properties Analysis

Hexyl 4-methylbenzenesulfonate has a molecular weight of 256.36 g/mol . It has a density of 1.1±0.1 g/cm³, a boiling point of 364.3±11.0 °C at 760 mmHg, and a flash point of 174.1±19.3 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Derivatives and Complexes Hexyl 4-methylbenzenesulfonate and its derivatives have been synthesized through various chemical processes. For instance, 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was synthesized via a multi-step procedure, indicating the compound's potential for chemical modification and utility in creating complex molecules (Pan et al., 2020).

UV Curing Ink Applications Hexyl 4-methylbenzenesulfonate derivatives have been used in the formulation of UV curing inks. These derivatives exhibit rapid curing properties, demonstrating the compound's utility in industrial applications like printing and coatings (Lee et al., 2006).

Biological and Medicinal Applications

Cardioselective Properties A hydrophilic N,N,N-trimethylethanaminium alpha-tocopherol analogue of 4-methylbenzenesulfonate demonstrated cardioselective properties and reduced myocardial infarct size in animal models, showcasing its potential therapeutic application in heart-related conditions (Grisar et al., 1991).

Anti-Inflammatory and Anti-Allergic Effects Certain derivatives, like 2‐oxo‐2H‐chromen‐4‐yl 4‐methylbenzenesulfonate, have shown inhibitory effects on allergic inflammatory responses in cellular models. This highlights the compound's potential in developing new anti-inflammatory and anti-allergic medications (Yoo et al., 2017).

Advanced Material Applications

Infrared and Raman Spectroscopy Studies involving infrared and Raman spectroscopy and ab initio molecular orbital theory have provided insight into the structural and vibrational characteristics of 4-methylbenzenesulfonate anions, showcasing the compound's utility in advanced material science (Ristova et al., 1999).

Drug Development and Antiviral Properties Hexyl 4-methylbenzenesulfonate derivatives have been studied for their potential as multifunctional drug candidates for treating neuropsychiatric and neurological disorders. Some derivatives showed promising antiviral effects against Hepatitis B Virus (HBV), indicating their potential in antiviral drug development (Li et al., 2014; Huang et al., 2016).

Environmental and Industrial Applications In the environmental sphere, methods have been proposed using 4-methylbenzenesulfonate for the regeneration of certain compounds in the production of specific amino acids, demonstrating the compound's utility in industrial and environmental applications (Yu et al., 2005).

Advanced Generations of Derivatives for Disease Treatment The compound and its derivatives have been studied for the treatment of various diseases. A tetracyclic quinoxaline derivative of 4-methylbenzenesulfonate (ITI-007) has shown potential as a multifunctional drug candidate, exhibiting strong binding affinities to serotonin and dopamine receptors and showing promise in the treatment of neuropsychiatric and neurological disorders (Li et al., 2014).

Safety And Hazards

Hexyl 4-methylbenzenesulfonate is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause an allergic skin reaction and respiratory irritation . It is classified as a flammable liquid (Category 2), has acute toxicity upon inhalation (Category 4), and poses a specific target organ toxicity risk upon repeated exposure (Category 2), particularly to the hearing organs .

properties

IUPAC Name

hexyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3S/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQOVYWBHRSGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277625
Record name Hexyl p-Toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl 4-methylbenzenesulfonate

CAS RN

3839-35-8
Record name 3839-35-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexyl p-Toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20 ml of pyridine was added to 5.02 g (49.2 mM) of n-hexanol, followed by stirring below 0° C. To the mixture, 11.24 g (59.0 mM) of p-toluenesulfonyl chloride was added. The mixture was stirred for 6 hours below 0° C. After the reaction, the reaction mixture was poured into iced water and acidified with conc. HCl, followed by two times of extraction with dichloromethane, two times of washing with water, drying with sodium sulfate and distilling-off of the solvent to obtain 12.0 g (46.8 mM) of an objective product (yield: 95.0%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
11.24 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
MH Lee, SB Kim, SM Son, JK Cheon - Korean Journal of Chemical …, 2006 - Springer
… propan-2-yl)-cyclohexyl-4-vinyl-benzenesulfonate(IPDHv-m), 4-hydroxycyclohexyl-4-methylbenzenesulfonate(CHDp-m), 4-(4-hydroxycyclohexyl)-cyclo-hexyl-4-methylbenzenesulfonate…
Number of citations: 6 link.springer.com
K Kersemans, N Van Laeken… - Journal of Labelled …, 2013 - Wiley Online Library
… (methyl(prop-2-ynyl)amino)hexyl 4-methylbenzenesulfonate, was prepared by N. Vasdev et al… The precursor, 6-(methyl(prop-2-ynyl)amino)hexyl 4-methylbenzenesulfonate, dissolved in …
MA Nordhaus, VV Krongauz… - Journal of Applied …, 2017 - Wiley Online Library
Solvatochromic merocyanine dyes were immobilized onto polymer surfaces and copolymerized with acrylic resins, yielding novel reversibly solvatochromic polymers, which were used …
Number of citations: 11 onlinelibrary.wiley.com
J McNulty, JJ Nair, S Cheekoori… - … A European Journal, 2006 - Wiley Online Library
… The reaction mixture was stirred for 10 min followed by addition of (2S)-2-hexyl-4′-methylbenzenesulfonate (15 mg, 0.059 mmol). The reaction mixture was then stirred at 80 C for 3 h …
R Giménez, L Oriol, M Piñol, JL Serrano… - Helvetica chimica …, 2006 - Wiley Online Library
… Hexyl 4-methylbenzenesulfonate (8.06 g, 38.7 mmol; previously prepared by reaction of hexanol (1 equiv.) with 4-methylbenzenesulfonyl chloride (1.2 equiv.) at 08 in dry pyridine under …
Number of citations: 18 onlinelibrary.wiley.com
E Cerutti, A Damont, F Dollé, S Baroni… - Magnetic Resonance …, 2013 - Wiley Online Library
… 6-((tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate) synthesis. Under argon … 6-((tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate (1.47 g, 83%) as a colorless oil. …
MD Bartholomä, AR Vortherms, S Hillier… - …, 2010 - Wiley Online Library
Nucleoside analogues are extensively used in the treatment of cancer and viral diseases. The antiproliferative properties of organorhenium(I) complexes, however, have been scarcely …
M Ciba, B Dibnah, BD Hudson… - Journal of Medicinal …, 2023 - ACS Publications
The succinate receptor (SUCNR1) has emerged as a potential target for the treatment of various metabolic and inflammatory diseases, including hypertension, inflammatory bowel …
Number of citations: 4 pubs.acs.org
M Beltran-Sanchez - 2019 - search.proquest.com
In the past, aminocyclohexanol rings have been successfully utilized as pH-triggered molecular switches in various trans-2-aminocyclohexanol derivatives. By changing the groups on …
Number of citations: 2 search.proquest.com
EM van Oosten, AA Wilson, DC Mamo… - Canadian Journal of …, 2010 - cdnsciencepub.com
… 6-(Benzyloxy)hexyl-4-methylbenzenesulfonate (6c) …
Number of citations: 9 cdnsciencepub.com

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